molecular formula C15H22N2O4 B1228256 4-Nitrophenyl N-octylcarbamate CAS No. 63321-54-0

4-Nitrophenyl N-octylcarbamate

Cat. No.: B1228256
CAS No.: 63321-54-0
M. Wt: 294.35 g/mol
InChI Key: BHPTXUSQDRFHQA-UHFFFAOYSA-N
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Description

4-Nitrophenyl N-octylcarbamate is an organic compound with the molecular formula C15H22N2O4 It is characterized by the presence of a nitrophenyl group attached to an octylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrophenyl N-octylcarbamate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 4-nitrophenyl chloroformate with octylamine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 10-40°C with constant stirring. A base such as triethylamine (TEA) is often used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl N-octylcarbamate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4) in an aqueous or alcoholic medium.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Reduction: 4-Aminophenyl N-octylcarbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl N-octylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other functionalized carbamates.

Mechanism of Action

The mechanism of action of 4-nitrophenyl N-octylcarbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. The nitrophenyl group can act as an electrophile, facilitating the formation of stable enzyme-inhibitor complexes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl N-butylcarbamate
  • 4-Nitrophenyl N-hexylcarbamate
  • 4-Nitrophenyl N-decylcarbamate

Uniqueness

4-Nitrophenyl N-octylcarbamate is unique due to its specific chain length, which can influence its solubility, reactivity, and biological activity. Compared to shorter or longer chain analogs, the octyl group provides a balance between hydrophobicity and steric effects, making it suitable for various applications.

Properties

IUPAC Name

(4-nitrophenyl) N-octylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-2-3-4-5-6-7-12-16-15(18)21-14-10-8-13(9-11-14)17(19)20/h8-11H,2-7,12H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPTXUSQDRFHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979441
Record name 4-Nitrophenyl hydrogen octylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63321-54-0
Record name 4-Nitrophenyl N-octylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063321540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl hydrogen octylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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